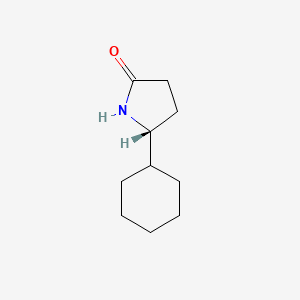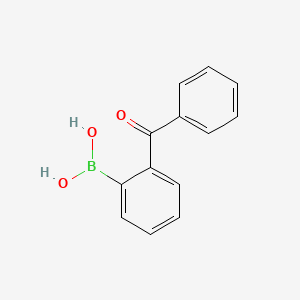![molecular formula C9H14N2Si B15052408 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine](/img/structure/B15052408.png)
1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a dihydropyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine typically involves the reaction of 1,4-dihydropyrazine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by palladium or copper catalysts to facilitate the coupling process. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl moiety provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Ethynyltrimethylsilane: Similar in structure but lacks the dihydropyrazine ring.
1-[2-(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the dihydropyrazine ring.
Uniqueness: 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine is unique due to the presence of both the trimethylsilyl and dihydropyrazine moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H14N2Si |
|---|---|
Poids moléculaire |
178.31 g/mol |
Nom IUPAC |
trimethyl-[2-(1H-pyrazin-4-yl)ethynyl]silane |
InChI |
InChI=1S/C9H14N2Si/c1-12(2,3)9-8-11-6-4-10-5-7-11/h4-7,10H,1-3H3 |
Clé InChI |
IVCVTLGZYZRZKX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CN1C=CNC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid](/img/structure/B15052330.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B15052338.png)
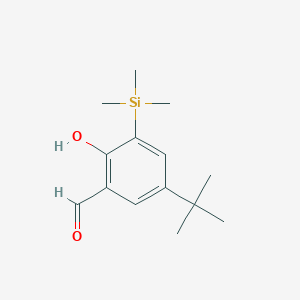
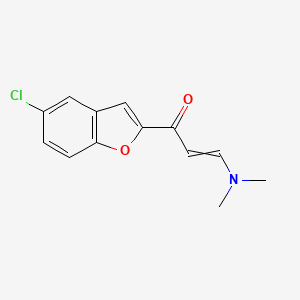
![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)

amine](/img/structure/B15052365.png)
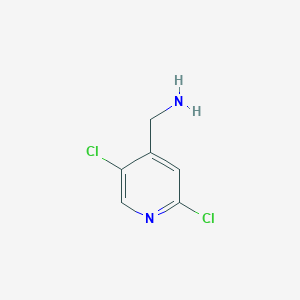
![[Ethyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B15052401.png)
![4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052406.png)
